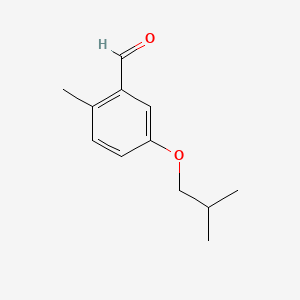

5-Isobutoxy-2-methylbenzaldehyde

Beschreibung

5-Isobutoxy-2-methylbenzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a methyl group at the 2-position and an isobutoxy group (–OCH₂CH(CH₃)₂) at the 5-position. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde moiety and sterically hindered substituents.

Eigenschaften

Molekularformel |

C12H16O2 |

|---|---|

Molekulargewicht |

192.25 g/mol |

IUPAC-Name |

2-methyl-5-(2-methylpropoxy)benzaldehyde |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)11(6-12)7-13/h4-7,9H,8H2,1-3H3 |

InChI-Schlüssel |

DCVOLCMNFSMLDL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)OCC(C)C)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxy-2-methylbenzaldehyde typically involves the alkylation of 2-methylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isobutoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: 5-Isobutoxy-2-methylbenzoic acid.

Reduction: 5-Isobutoxy-2-methylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Isobutoxy-2-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the manufacture of fragrances and flavoring agents.

Wirkmechanismus

The mechanism of action of 5-Isobutoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis and antioxidation systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-Isobutoxy-2-methylbenzaldehyde with three analogs: 5-Methoxy-2-methylbenzaldehyde , 2-Methylbenzaldehyde , and 5-Isopropyl-2,4-dimethoxybenzaldehyde (from provided evidence). Key differences arise from substituent electronic/steric effects and synthesis feasibility.

Structural and Electronic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | LogP<sup>*</sup> |

|---|---|---|---|---|

| This compound | C₁₂H₁₆O₂ | 192.25 | –CH₃ (2), –OCH₂CH(CH₃)₂ (5) | 3.2 |

| 5-Methoxy-2-methylbenzaldehyde | C₁₀H₁₂O₂ | 164.20 | –CH₃ (2), –OCH₃ (5) | 1.8 |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | –CH₃ (2) | 1.5 |

| 5-Isopropyl-2,4-dimethoxybenzaldehyde<sup>†</sup> | C₁₂H₁₆O₃ | 208.25 | –OCH₃ (2,4), –C(CH₃)₂ (5) | 2.9 |

<sup>*</sup>LogP (octanol-water partition coefficient) calculated using ChemDraw. <sup>†</sup>Data from LookChem (2022) .

- Key Observations :

- The isobutoxy group in this compound increases LogP by ~1.4 compared to 5-Methoxy-2-methylbenzaldehyde, highlighting its superior lipophilicity.

- The methyl group at position 2 in all analogs provides moderate steric hindrance, but the bulkier isobutoxy group in the target compound further restricts electrophilic substitution at the para position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.